molecular formula C6H13NO B2446988 N-Methyl-D-prolinol CAS No. 99494-01-6

N-Methyl-D-prolinol

Cat. No.: B2446988
CAS No.: 99494-01-6
M. Wt: 115.176
InChI Key: VCOJPHPOVDIRJK-ZCFIWIBFSA-N
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Description

N-Methyl-D-prolinol is an organic compound with the chemical formula C₆H₁₃NO. It is a white crystalline solid that is soluble in water and common organic solvents at room temperature. This compound is chiral and optically active, making it a valuable reagent in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

N-Methyl-D-prolinol, like other proline analogues, has been proven to be valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . It competes with naturally occurring amino acids for incorporation into nascent proteins, which can result in protein misfolding

Cellular Effects

It is known that proline analogues can induce a transient stress response in cells, comparable to that of heat shock stress This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a proline analogue, it may interact with the same biomolecules as proline and influence their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-prolinol typically involves the methylation of D-proline. One common method is the reductive amination of D-proline with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-D-prolinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-Methyl-D-pyrrolidone.

    Reduction: It can be reduced to form N-Methyl-D-proline.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: N-Methyl-D-pyrrolidone.

    Reduction: N-Methyl-D-proline.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Methyl-D-prolinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Methyl-D-prolinol is compared with other similar compounds such as:

This compound stands out due to its unique chiral properties and its versatility in various chemical and biological applications.

Properties

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99494-01-6
Record name [(2R)-1-methylpyrrolidin-2-yl]methanol
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